Methyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Methyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties This compound is involved in the synthesis of complex heterocyclic structures, which are crucial in the development of pharmaceuticals and materials with specific properties. For instance, research has shown the utility of related thieno[2,3-c]pyridine derivatives in creating highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation processes. These adducts exhibit excellent yields and regioselectivity, indicating their potential for further chemical modifications and applications in drug development and material science (Zhu, Lan, & Kwon, 2003).
Heterocyclic Chemistry and Drug Synthesis The exploration of pyridine-based heterocycles, including the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, highlights the versatility of thieno[2,3-c]pyridine derivatives. These compounds serve as key intermediates in creating a variety of biologically active molecules, demonstrating their importance in the field of medicinal chemistry (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).
Antimicrobial and Pharmacological Potential Some derivatives of thieno[2,3-b]pyridine, similar in structure to the queried compound, have been synthesized and evaluated for their antimicrobial activities. This research signifies the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
properties
IUPAC Name |
methyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-12(25)13-7-9-14(10-8-13)18(26)23-19-16(20(27)28-6)15-11-21(2,3)24-22(4,5)17(15)29-19/h7-10,24H,11H2,1-6H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQJJUXOFQVCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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